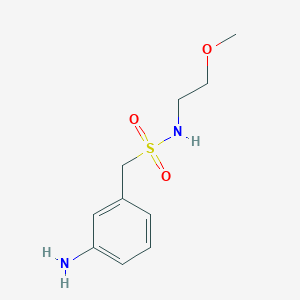
C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide
描述
C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide is a useful research compound. Its molecular formula is C10H16N2O3S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from diverse research studies to present a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group attached to an aromatic amine and an ether moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory activity against various enzymes, particularly cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation. For instance, related sulfonamides have shown potent inhibitory effects on CDK8/CycC complexes, which are crucial for transcriptional regulation in cancer cells .
In vitro studies have demonstrated that these compounds can effectively inhibit the proliferation of cancer cell lines by disrupting the kinase activity necessary for cell division. For example, a study reported IC50 values indicating significant inhibition of cell growth in human cervix cancer and bladder carcinoma cell lines .
2. Cytotoxic Activity
The cytotoxic effects of this compound were evaluated through various assays. The crystal violet microtiter plate assay revealed that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like cisplatin .
Case Studies
- In Vitro Efficacy : A study assessed the compound's efficacy against human tumor cell lines, revealing that it significantly inhibited cell viability at concentrations ranging from 2.38 µM to 14.74 µM depending on the specific cellular context .
- Mechanistic Insights : Further investigations into its mechanism revealed that this compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .
Comparative Biological Activity Table
| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Observations |
|---|---|---|---|---|
| This compound | CDK8/CycC | 2.38 - 14.74 | Human cervix (SISO), bladder (RT-112) | Significant cytotoxicity observed |
| Related sulfonamide | CYP3A4 | 0.34 | Hepatic microsomes | Potent reversible inhibition |
| DCLK1 inhibitor | DCLK1 | 1.0 - 5.0 | Pancreatic organoids | Selective inhibition leading to reduced viability |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests moderate bioavailability and metabolic stability. Studies indicate that while it crosses biological barriers effectively, there are concerns regarding potential hepatotoxicity due to its interaction with metabolic enzymes like CYP3A4 .
属性
IUPAC Name |
1-(3-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-15-6-5-12-16(13,14)8-9-3-2-4-10(11)7-9/h2-4,7,12H,5-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGGERUGTZARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















